molecular formula C12H22O B095355 Dodec-11-yn-1-ol CAS No. 18202-10-3

Dodec-11-yn-1-ol

Cat. No. B095355
CAS RN: 18202-10-3
M. Wt: 182.3 g/mol
InChI Key: XNRAUTMOUDUPET-UHFFFAOYSA-N
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Description

Dodec-11-yn-1-ol is a synthetic compound that has been identified as a useful intermediate in the synthesis of various chemical products, including insect pheromones. The compound is derived from natural sources such as castor oil and has been utilized in the preparation of specific pheromones like 1-oxo octadec (z) 11-ene, which is the sex pheromone of Achroia grisella, a species of wax moth that poses a threat to bees .

Synthesis Analysis

The synthesis of dodec-11-yn-1-ol involves the preparation of 1-tetrahydro-pyranyloxy dodec 11-yne from castor oil. The process yields an overall yield of 9.6%, which is a significant outcome considering the complexity of the synthesis. This compound serves as a precursor to a variety of pheromones that share a common structural unit, indicating its versatility and importance in the field of chemical synthesis .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of dodec-11-yn-1-ol, the related compounds mentioned in the abstracts suggest that the molecular structure of dodec-11-yn-1-ol would be characterized by a long carbon chain with a triple bond near one end, which is typical for compounds with the "-yn-1-ol" suffix. The presence of this functional group is crucial for the subsequent chemical reactions that the compound undergoes .

Chemical Reactions Analysis

Dodec-11-yn-1-ol is a precursor to various pheromones, indicating that it undergoes chemical reactions to form more complex molecules. The specific reactions and the conditions under which they occur are not detailed in the provided papers, but it can be inferred that the compound's reactivity is associated with the triple bond and hydroxyl group, which are reactive sites for transformations such as oxidation or coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dodec-11-yn-1-ol are not explicitly detailed in the provided papers. However, based on the synthesis and applications mentioned, it can be inferred that the compound is likely to be a liquid at room temperature due to the presence of the long carbon chain and the hydroxyl group. The hydroxyl group may also confer some degree of polarity to the molecule, affecting its solubility in various solvents .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Synthesis
  • Application : Dodec-11-yn-1-ol is used as a starting material in the synthesis of (Z)-tetradec-11-en-1-ol and (Z)-hexadec-11-en-1-ol .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The synthesis resulted in the production of (Z)-tetradec-11-en-1-ol and (Z)-hexadec-11-en-1-ol .

Surface Active Agent

  • Field : Industrial Chemistry
  • Application : Dodec-11-yn-1-ol is used as a surface active agent .
  • Method : It is used in various industries such as metal processing, paint and coatings, textiles, and leather .
  • Results : It has good surface activity, but the specific outcomes or quantitative data were not provided in the source .

Safety And Hazards

The safety data sheet for Dodec-11-yn-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

dodec-11-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRAUTMOUDUPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449195
Record name Dodec-11-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodec-11-yn-1-ol

CAS RN

18202-10-3
Record name Dodec-11-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 9-dodecyn-1-ol (4.68 g, 25.7 mmol), KH(3.09 g, 77.0 mmol), and 1,3-diaminopropane (70 mL). This produced 4.33 g of yellow oil (93%): IR (neat) ν 3317,2930, 2121 cm−1; 1H—NMR δ 3.62 (t, 2H, J=6.6 Hz), 2.17 (td, 2H, J=2.6 Hz, 7.1 Hz), 1.93 (t, 1H, J=2.6 Hz), 1.76 (bs, 1H), 1.55 (m, 4H), 1.28 bm, 12H); 13C—NMR δ 84.8, 68.0, 63.0, 32.7, 29.5, 29.4 (2C), 29.0, 28.7, 28.4, 25.7, 18.4; MS m/z 189.18 (M++Li).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow oil
Quantity
4.33 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LI Zakharkin, VV Guseva - Chemistry of Natural Compounds, 1984 - Springer
Synthesis of (Z)-tetradec-11-en-1-ol and (Z)-hexadec-11-en-1-ol from dodecane-1,12-diol Page 1 SUMMARY I. The direct bromination of NDPs or NTPs followed by catalytic …
Number of citations: 1 link.springer.com
FP Liu, JC Zhong, B Zheng, SN Li, G Gao… - Tetrahedron …, 2015 - Elsevier
… SO 4 , and concentrated under reduced pressure to obtain the crude dodec-11-yn-1-ol as a colorless oil. To a solution of crude dodec-11-yn-1-ol (1.1 g, 6 mmol) and dihydropyrane (0.6 …
Number of citations: 9 www.sciencedirect.com
M Hoskovec, A Luxová, A Svatoš, W Boland - Tetrahedron, 2002 - Elsevier
Six chiral deuterium labelled metabolic probes, (R) and (S)-enantiomers of [1,10,10- 2 H 3 ]-hexadecan-1-ol, (11E)-[1,10,10- 2 H 3 ]-hexadec-11-en-1-ol and (11Z)-[1,10,10- 2 H 3 ]-…
Number of citations: 22 www.sciencedirect.com
NA Danilkina, AA Vasileva… - Russian Chemical Reviews, 2020 - iopscience.iop.org
Alexei Evgrafovich Favorskii was an outstanding organic chemist who left a great scientific legacy as a result of long time and fruitful work. Most of the theoretically and practically …
Number of citations: 7 iopscience.iop.org
KS Toti, N Pribut, M D'Erasmo, M Dasari… - Frontiers in …, 2023 - frontiersin.org
… Synthesis was carried out according to the general procedure for the formation of terminal alkyne intermediates starting from dodec-11-yn-1-ol (24, 500 mg, 2.74 mmol) and purified by …
Number of citations: 1 www.frontiersin.org
CL Curfman - 2000 - search.proquest.com
… The same silylation procedure described before was followed using commercially available dodec-11-yn-1-ol. Purification by flash column chromatography on silica gel (25 to 50 % …
Number of citations: 0 search.proquest.com
N Kutsumura, M Inagaki, A Kiriseko, T Saito - Synthesis, 2015 - thieme-connect.com
An efficient one-pot procedure for the synthesis of propargyl alcohol derivatives from allyl alcohol derivatives has been developed. The key to this transformation from a C–C double …
Number of citations: 6 www.thieme-connect.com
M Watanabe, K Tanaka, Y Saikawa, M Nakata - Tetrahedron letters, 2007 - Elsevier
… Dodec-11-yn-1-ol (for 19g) was synthesized by the same method as that in the case of 14. Heptadec-16-yn-1-ol (for 19h) was prepared by coupling of propargyl alcohol and 1-…
Number of citations: 14 www.sciencedirect.com
MJ Fer, A Bouhss, M Patrão, L Le Corre… - Organic & …, 2015 - pubs.rsc.org
… Dodec-11-yn-1-ol 8d. To a suspension of ester 17 (36 mg, 0.12 mmol, 1 equiv.) in MeOH (1 mL) and water (0.1 mL) was added potassium carbonate (84 mg, 0.61 mmol, 5 equiv.). The …
Number of citations: 40 pubs.rsc.org
RN Kadikova, AV Vyatkin, AM Gabdullin… - Russian Chemical …, 2023 - Springer
A regio-and stereoselective method for preparation of aryl ω-hydroxyalk-1-en-1-ylselenides was developed. It is based on the Negishi reaction of Zr-catalyzed methylalumination of ω-…
Number of citations: 0 link.springer.com

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